molecular formula C17H24O11 B110862 Secoxyloganin CAS No. 58822-47-2

Secoxyloganin

Cat. No. B110862
CAS RN: 58822-47-2
M. Wt: 404.4 g/mol
InChI Key: MQLSOVRLZHTATK-PEYNGXJCSA-N
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Description

Secoxyloganin is a significant iridoid compound that serves as a precursor in the biosynthesis of various monoterpenoid indole alkaloids (MIAs) and quinoline alkaloids. It is derived from the oxidative cleavage of loganin, a process catalyzed by secologanin synthase, which is a cytochrome P450 enzyme . This compound is involved in the biosynthesis of numerous biologically active molecules found in thousands of plant species.

Synthesis Analysis

The synthesis of secologanin and its derivatives has been a subject of interest due to their importance in the formation of various alkaloids. One study describes the synthesis of a protected form of the this compound aglucone, starting from cyclopentadiene and leading to a product with the correct stereochemistry and functional groups . Another study presents a concise formal synthesis of (-)-7-deoxyloganin, which is closely related to secologanin, using N-heterocyclic carbene-catalyzed rearrangement of α,β-unsaturated enol esters . Additionally, the synthesis of intermediates after secologanin in the biosynthesis of certain glucosides in oleaceous plants has been explored, providing insight into the biosynthetic pathway from secologanin to secoiridoid glucosides .

Molecular Structure Analysis

The molecular structure of secologanin and its derivatives is complex, involving cyclopentane rings and various functional groups. The synthesis studies often focus on maintaining the correct stereochemistry and functional group orientation to mimic the natural compound. For instance, the synthesis of the this compound aglucone involves careful manipulation of the cyclopentane core and the attachment of vinyl substituents . The molecular structure is crucial for the biological activity of the resulting compounds.

Chemical Reactions Analysis

Secologanin undergoes various chemical reactions during its biosynthesis and synthetic production. The enzyme secologanin synthase catalyzes the oxidative cleavage of loganin to form secologanin, a reaction that requires NADPH and molecular oxygen and is inhibited by cytochrome P450 inhibitors . In synthetic approaches, reactions such as NHC-catalyzed rearrangement and oxidative cleavage are employed to construct the cyclopentane core and to introduce the necessary functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of secologanin and its derivatives are determined by their molecular structure. These properties are essential for their biological activity and their interaction with other molecules during the biosynthesis of MIAs. For example, the hydroxylation step in secologanin biosynthesis is specific to 7-deoxyloganic acid, suggesting that hydroxylation precedes carboxy-O-methylation in the pathway . The specificity and reactivity of these compounds are influenced by their functional groups and stereochemistry, which are carefully considered in synthetic approaches.

Mechanism of Action

Target of Action

Secoxyloganin is a secoiridoid glycoside that exhibits antioxidant and anti-allergic properties . It has been found to possess antibacterial activity and cytotoxic activity against the UACC-62 cell line . It also has a protective effect on cells infected with PRRSV .

Mode of Action

For instance, it has been found to inhibit blood flow decrease , which could be one of the mechanisms behind its anti-allergic activity .

Biochemical Pathways

This compound is synthesized from geranyl pyrophosphate in the mevalonate pathway . It is formed from loganin through the action of the enzyme secologanin synthase . This enzyme is a P450 enzyme that catalyzes an unusual ring-opening reaction of loganin in the biosynthesis of the monoterpenoid indole alkaloid (MIA) precursor secologanin .

Pharmacokinetics

A method has been developed for the simultaneous determination of this compound and other compounds in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry . This could potentially be used to study the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the manifestation of its various biological activities, including antioxidant, anti-allergic, antibacterial, and cytotoxic activities . These activities suggest that this compound could have potential therapeutic applications in various health conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant species from which this compound is isolated can affect its properties . Furthermore, the expression of the enzyme secologanin synthase, which is involved in the biosynthesis of this compound, can vary depending on the organ in which it is expressed . These factors can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Secoxyloganin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The types and contents of chemical components in secoxyloganin are significantly different, which may lead to the classification and differences in efficacy . This provides a basis for the comprehensive evaluation and intrinsic quality control of this compound . It also paves the way for discovering the material basis contributing to the different properties and efficacies of this compound at the phytochemical level .

properties

IUPAC Name

2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6-8,10,12-14,16-18,21-23H,1,4-5H2,2H3,(H,19,20)/t7-,8+,10-,12-,13+,14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLSOVRLZHTATK-PEYNGXJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CC(=O)O)C=C)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974342
Record name [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58822-47-2
Record name Secoxyloganin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58822-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secoxyloganin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SECOXYLOGANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65J8K23L9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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